(5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a formyl group at the 5-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate. The reaction is carried out under anhydrous conditions, often in the presence of a palladium catalyst to facilitate the formation of the boronic acid moiety .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in organic synthesis.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Suzuki–Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields carboxylic acids.
Reduction: Forms alcohols.
Scientific Research Applications
(5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Biology and Medicine: Investigated for its potential as a building block in the synthesis of biologically active compounds, including kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic properties, such as in the production of organic semiconductors.
Mechanism of Action
The mechanism of action of (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Lacks the formyl group, making it less reactive in certain transformations.
1-Methyl-4-pyrazoleboronic acid pinacol ester: A more stable derivative used in similar coupling reactions.
Uniqueness: (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the formyl group, which enhances its reactivity and allows for additional functionalization compared to its analogs.
Properties
IUPAC Name |
(5-formyl-1-methylpyrazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O3/c1-8-5(3-9)4(2-7-8)6(10)11/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVRTKWRUCBKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1)C)C=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.93 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.